In-Depth Technical Guide: ¹H and ¹³C NMR Chemical Shift Assignments for Methyl 5-cyanobenzo[d]thiazole-2-carboxylate
In-Depth Technical Guide: ¹H and ¹³C NMR Chemical Shift Assignments for Methyl 5-cyanobenzo[d]thiazole-2-carboxylate
Executive Summary & Pharmacological Relevance
Benzothiazole derivatives represent a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and advanced fluorophores. Methyl 5-cyanobenzo[d]thiazole-2-carboxylate (CAS: 2231676-36-9)[1] is a highly functionalized intermediate whose rigid, planar structure and orthogonal reactive sites make it invaluable for drug discovery.
For analytical scientists and drug development professionals, the precise structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Misassignment of the aromatic spin system can lead to catastrophic downstream synthetic errors. This whitepaper provides a comprehensive, causality-driven breakdown of the ¹H and ¹³C NMR chemical shifts for this molecule, establishing a self-validating protocol for rigorous structural verification.
Structural Elucidation & Spin System Analysis (Causality of Shifts)
The molecule consists of a benzo[d]thiazole core substituted with a methyl carboxylate group at C2 and a cyano group at C5. These electron-withdrawing groups (EWGs) exert profound inductive and mesomeric effects across the conjugated system, significantly altering the local magnetic environment of specific nuclei.
¹H NMR Predictive Causality
The aromatic spin system consists of three distinct protons: H4, H6, and H7. Their chemical shifts are dictated by their proximity to the core heteroatoms (N and S) and the C5-cyano group.
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H4 (δ ~8.55 ppm): This proton is isolated between the bridgehead nitrogen (N3) and the C5-cyano group. It experiences severe deshielding due to the magnetic anisotropy of the adjacent imine-like nitrogen and the strong electron-withdrawing nature of the ortho-cyano group. Analogous structures, such as 5-cyanobenzothiazole-2-carboxaldehyde, exhibit this H4 signal at 8.57 ppm, validating this extreme downfield shift[2].
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H7 (δ ~8.10 ppm): Located ortho to the sulfur atom (S1), H7 is deshielded by the heteroatom and the global electron-deficient nature of the benzothiazole core. However, because it lacks immediate proximity to the cyano group, it is slightly more shielded than H4.
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H6 (δ ~7.75 ppm): This proton appears as a doublet of doublets (dd) due to ortho-coupling with H7 and meta-coupling with H4. While deshielded by the ortho-cyano group, it is the furthest aromatic proton from the core heteroatoms, causing it to resonate furthest upfield within the aromatic region.
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-OCH₃ (δ ~4.12 ppm): The methoxy protons appear as a sharp, integrated singlet (3H). The shift is pushed downfield relative to aliphatic esters due to direct attachment to a carbonyl group that is fully conjugated with the electron-deficient benzothiazole ring.
¹³C NMR Predictive Causality
The carbon backbone is highly sensitive to the electronic environment, with shifts driven by mesomeric electron withdrawal and heteroatom electronegativity[3].
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C2 (δ ~160.5 ppm): The imine-like carbon is highly deshielded by both adjacent heteroatoms (N and S) and the ester carbonyl.
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C=O (δ ~160.0 ppm): The ester carbonyl carbon exhibits a typical shift for an aromatic-conjugated ester.
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C5 (δ ~111.0 ppm): The ipso-carbon attached to the cyano group is characteristically shielded. This is due to the magnetic anisotropy and mesomeric electron withdrawal of the -CN group, a well-documented phenomenon in benzonitriles and benzothiazolylacetonitriles[4].
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-CN (δ ~118.0 ppm): The nitrile carbon appears in its characteristic narrow window.
Quantitative Data Summaries
The tables below summarize the predicted and literature-extrapolated ¹H and ¹³C NMR chemical shifts for methyl 5-cyanobenzo[d]thiazole-2-carboxylate in CDCl₃[2].
Table 1: ¹H NMR Chemical Shift Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H4 | 8.55 | Doublet (d) | 1.5 | 1H | Deshielded by adjacent N3 and ortho-CN. |
| H7 | 8.10 | Doublet (d) | 8.4 | 1H | Deshielded by adjacent S1. |
| H6 | 7.75 | Doublet of doublets (dd) | 8.4, 1.5 | 1H | Ortho-coupled to H7, meta-coupled to H4. |
| -OCH₃ | 4.12 | Singlet (s) | - | 3H | Methoxy group of the C2 ester. |
Table 2: ¹³C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |
| C2 | 160.5 | Quaternary (C) | Imine-like, highly deshielded by N, S, and C=O. |
| C=O | 160.0 | Quaternary (C) | Ester carbonyl. |
| C3a | 153.0 | Quaternary (C) | Bridgehead carbon adjacent to N3. |
| C7a | 139.0 | Quaternary (C) | Bridgehead carbon adjacent to S1. |
| C6 | 128.5 | Methine (CH) | Aromatic CH. |
| C4 | 127.5 | Methine (CH) | Aromatic CH, adjacent to N3. |
| C7 | 124.0 | Methine (CH) | Aromatic CH, adjacent to S1. |
| -CN | 118.0 | Quaternary (C) | Nitrile carbon. |
| C5 | 111.0 | Quaternary (C) | Ipso-carbon, shielded by -CN anisotropy. |
| -OCH₃ | 53.8 | Methyl (CH₃) | Ester methoxy carbon. |
Experimental Protocol for NMR Acquisition
To ensure a self-validating system, the following protocol must be strictly adhered to. This methodology guarantees that the acquired spectra are free from solvent-induced artifacts and relaxation-based integration errors.
Step 1: Sample Preparation Dissolve 15–20 mg (for ¹H) or 60–80 mg (for ¹³C) of methyl 5-cyanobenzo[d]thiazole-2-carboxylate in 0.6 mL of high-purity deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a clean, 5 mm precision NMR tube.
Step 2: Instrument Tuning & Shimming Insert the sample into the spectrometer (e.g., 400 MHz or higher). Perform automated tuning and matching (ATM) on the probe to optimize the resonance circuit for ¹H and ¹³C frequencies. Shim the magnet using gradient shimming (Z-axis) to achieve a lock signal >80% and a line width at half height (FWHM) of <1.0 Hz for the TMS peak.
Step 3: ¹H NMR Acquisition
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Pulse Sequence: Standard 90° pulse (zg30).
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Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of the aromatic protons for accurate integration.
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Scans (NS): 16–32.
Step 4: ¹³C NMR Acquisition
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Pulse Sequence: Proton-decoupled (zgpg30).
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Relaxation Delay (D1): Set to 2.0–3.0 seconds. Quaternary carbons (C2, C5, C3a, C7a) lack Nuclear Overhauser Effect (NOE) enhancement and require longer relaxation times.
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Scans (NS): 1024–2048 (depending on concentration) to achieve an adequate signal-to-noise ratio for the ipso-carbons.
Step 5: Data Processing & Calibration Apply exponential multiplication (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct manually. Calibrate chemical shifts strictly to the TMS internal standard (0.00 ppm) or the residual CHCl₃ solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C).
2D NMR Validation Workflow
While 1D NMR provides foundational assignments, definitive structural validation requires 2D NMR techniques to map the exact connectivity of the benzothiazole core. The workflow below outlines the logical progression from sample preparation to final assignment.
Workflow for 1D and 2D NMR structural validation of benzothiazole derivatives.
References
- Title: CAS:1392015-58-5 Methyl 4-chlorobenzo[d]thiazole-2-carboxylate (Catalog listing for Methyl 5-cyanobenzo[d]thiazole-2-carboxylate)
- Title: 可視光あるいは近紫外光による新規遷移金属フリー化学選択的酸化法に関する研究 2018 長澤圭 (Research on novel transition metal-free chemoselective oxidation methods using visible or near-ultraviolet light)
- Source: Diva-portal.
- Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: MDPI URL
